molecular formula C8H12O2 B3054342 Bicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 5971-67-5

Bicyclo[2.2.1]heptane-7-carboxylic acid

Cat. No.: B3054342
CAS No.: 5971-67-5
M. Wt: 140.18 g/mol
InChI Key: JTOORKXBTBVURJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-7-carboxylic acid, also known as norbornane-7-carboxylic acid, is an organic compound with the molecular formula C_8H_12O_2. It is a derivative of norbornane, a bicyclic hydrocarbon with a unique structure that includes a bridgehead carbon. This compound is of interest due to its strained bicyclic structure, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-7-carboxylic acid can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent functionalization of the resulting norbornene derivative can yield the carboxylic acid group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and oxidation steps to introduce the carboxylic acid functionality. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include esters, amides, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bicyclo[2.2.1]heptane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-7-carboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets. The strained bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .

Comparison with Similar Compounds

    Norbornane: The parent hydrocarbon, lacking the carboxylic acid group.

    Norbornene: A similar bicyclic compound with a double bond.

    Norbornadiene: A bicyclic compound with two double bonds.

    7-Oxabicyclo[2.2.1]heptane: A derivative with an oxygen atom in the ring

Uniqueness: Bicyclo[2.2.1]heptane-7-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for functionalization compared to its parent hydrocarbon and other derivatives. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-1-2-6(7)4-3-5/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOORKXBTBVURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509086
Record name Bicyclo[2.2.1]heptane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5971-67-5
Record name Bicyclo[2.2.1]heptane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[2.2.1]heptane-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-4′-di-t-butylbiphenyl (8.25 g, 31 mmol) in anhydrous tetrahydrofuran (70 mL) under a nitrogen atmosphere was added freshly cleaned lithium wire (0.21 g, 30 mmol). The resulting mixture was stirred at room temperature for 15 minutes to initiate reaction, then cooled in an ice bath and stirred for an additional 4 hours. The resulting blue solution was cooled with a dry ice/acetone bath and a solution of 7-bromo-bicyclo[2.2.1]heptane (2.0 g, 11.4 mmol) in anhydrous tetrahydrofuran (5 mL) was added in one portion. The reaction mixture was stirred for 20 minutes, during which time the blue color changed to orange. Solid dry ice was then added to the reaction, which became colorless. The dry ice bath/acetone bath was removed and the reaction was stirred for 2 hours, during which time it came up to room temperature. 2.5 N aqueous sodium hydroxide (200 mL) was added and the mixture was stirred for 5 minutes. The layers were separated and the aqueous layer was extracted twice with diethyl ether (50 mL). The aqueous layer was then made acidic by addition of concentrated HCl and extracted with three portions of diethyl ether (75 mL). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated to yield the desired compound of formula (VIII) as a white solid (1.54 g, 96%), mp=74–75 ° C. (lit. mp=77.5–785° C., J. Am. Chem. Soc. 1954, 76, 4072).
[Compound]
Name
4-4′-di-t-butylbiphenyl
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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